Diisobutyl sulfoxide
Overview
Description
Diisobutyl sulfoxide is an organic compound with the molecular formula C8H18OS. It is a sulfoxide, which means it contains a sulfur atom bonded to an oxygen atom and two carbon atoms. This compound is known for its strong dipolar nature and is used in various chemical and industrial applications.
Preparation Methods
Diisobutyl sulfoxide can be synthesized through several methods. One common synthetic route involves the oxidation of diisobutyl sulfide using oxidizing agents such as dihydrogen peroxide or bromine in dichloromethane. The reaction is typically carried out at room temperature for about 24 hours . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diisobutyl sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfone compounds.
Reduction: It can be reduced back to diisobutyl sulfide using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other nucleophiles.
Common reagents used in these reactions include dihydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions are sulfone compounds and diisobutyl sulfide .
Scientific Research Applications
Diisobutyl sulfoxide has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent due to its ability to penetrate biological membranes.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of diisobutyl sulfoxide involves its strong dipolar nature, which allows it to interact with various molecular targets. It can penetrate biological membranes, enhancing the diffusion of other substances. This property makes it useful in drug delivery and other biomedical applications. The exact molecular pathways and targets involved in its action are still under investigation .
Comparison with Similar Compounds
Diisobutyl sulfoxide can be compared with other sulfoxides such as dimethyl sulfoxide and dibutyl sulfoxide. While all these compounds share the sulfoxide functional group, they differ in their alkyl chain lengths and molecular structures. This compound has two isobutyl groups, which makes it more hydrophobic compared to dimethyl sulfoxide, which has two methyl groups. This difference in structure affects their solubility, reactivity, and applications .
Similar compounds include:
Dimethyl sulfoxide: Known for its use as a solvent and in drug delivery.
Dibutyl sulfoxide: Used in similar applications as this compound but with different physical properties due to its longer alkyl chains.
Sulfolane: Another sulfoxide used as a solvent in industrial applications.
Properties
IUPAC Name |
2-methyl-1-(2-methylpropylsulfinyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OS/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDJZKPTBCWNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184861 | |
Record name | Isobutyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Diisobutyl sulfoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20606 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3085-40-3 | |
Record name | 2-Methyl-1-[(2-methylpropyl)sulfinyl]propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3085-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIISOBUTYL SULFOXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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